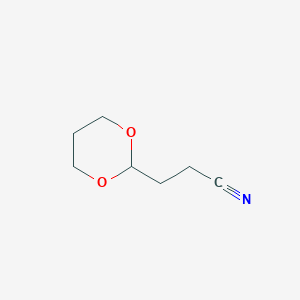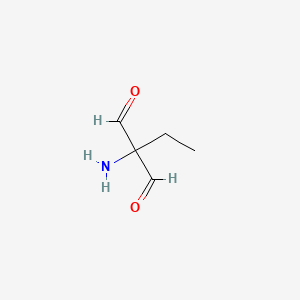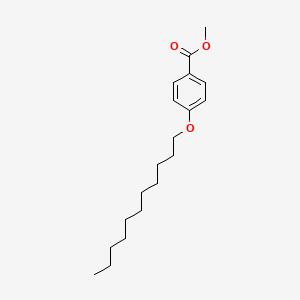
Methyl 4-(undecyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(undecyloxy)benzoate is an organic compound with the molecular formula C19H30O3. It is an ester derived from benzoic acid and undecanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(undecyloxy)benzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with undecanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where benzoic acid and undecanol are reacted in large reactors. Catalysts like p-toluenesulfonic acid can be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(undecyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoate derivatives.
Scientific Research Applications
Methyl 4-(undecyloxy)benzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(undecyloxy)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects.
Pathways Involved: It may inhibit or activate specific pathways, resulting in its observed biological activities, such as antimicrobial or insecticidal effects.
Comparison with Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl 4-hydroxybenzoate
Comparison: Methyl 4-(undecyloxy)benzoate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain esters like methyl benzoate and ethyl benzoate. This long chain enhances its hydrophobicity and affects its solubility and reactivity .
Properties
CAS No. |
62443-11-2 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 4-undecoxybenzoate |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21-2/h12-15H,3-11,16H2,1-2H3 |
InChI Key |
SZKFYRVEZVLGGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


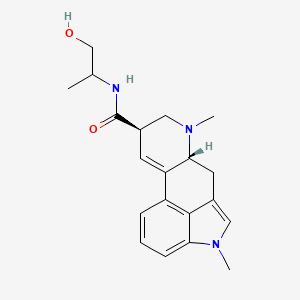


![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
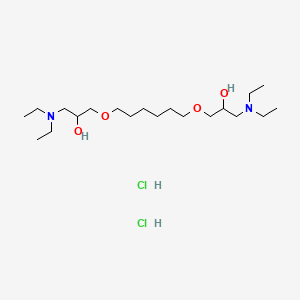
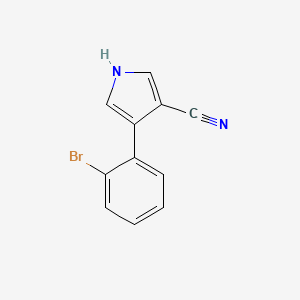
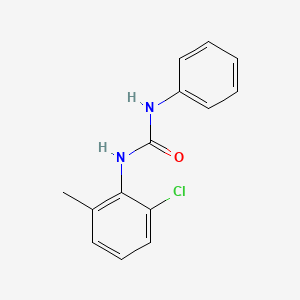
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
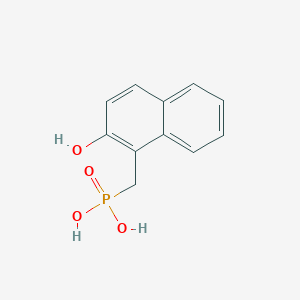
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
